molecular formula C22H28N2O3S B2417720 N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021118-43-3

N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2417720
CAS No.: 1021118-43-3
M. Wt: 400.54
InChI Key: XEVULDLQMKHRIU-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research on N-substituted acetamide derivatives, including those with structures similar to N-(4-isopropylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, demonstrates their significant antibacterial properties. A study highlighted the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials against various strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Compound 8g, bearing a 2-methylphenyl group, emerged as the most active growth inhibitor among the derivatives, showing promise for further development in antibacterial therapies (Iqbal et al., 2017).

Enzyme Inhibition

Another significant application of similar compounds involves enzyme inhibition, which is critical for developing treatments for various diseases. N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated against enzymes such as acetylcholinesterase and butyrylcholinesterase (AChE and BChE), showing promising activity. This suggests potential therapeutic applications in conditions such as Alzheimer's disease, where enzyme inhibition plays a key role in treatment strategies (Khalid et al., 2014).

Synthesis and Characterization

The synthesis and characterization of these compounds provide valuable insights into their chemical properties and potential applications. Studies focusing on the synthesis of functionalized cyclic enamines from lithium alkylphenyl sulfones and N‐carbo‐tert‐butoxy lactams, for instance, lay the groundwork for understanding the chemical behaviors and potential biological activities of these compounds. Such research is crucial for the development of new drugs and materials with specific properties (Arias et al., 2001).

Molecular Docking and Anticancer Activity

Molecular docking studies and the evaluation of anticancer activities of N-substituted acetamide derivatives reveal their potential in cancer therapy. The structure and molecular docking analysis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provide insights into their interactions with biological targets, suggesting mechanisms by which they might exert anticancer effects. Such research is vital for the discovery and optimization of new anticancer drugs (Sharma et al., 2018).

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-17(2)18-11-13-19(14-12-18)23-22(25)16-20-8-6-7-15-24(20)28(26,27)21-9-4-3-5-10-21/h3-5,9-14,17,20H,6-8,15-16H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVULDLQMKHRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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